molecular formula C15H18N2OS3 B2640104 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421477-21-5

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2640104
CAS No.: 1421477-21-5
M. Wt: 338.5
InChI Key: IMDNWZSVZUYQJD-UHFFFAOYSA-N
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Description

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a novel synthetic compound designed for preclinical research, integrating three pharmacologically significant moieties: a 4-methylthiazole, a piperidine, and a thiophene ring. The thiazole ring is a well-documented privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and known for its diverse biological activities . Its derivatives frequently exhibit potent effects on key cellular pathways, including anti-inflammatory responses through the modulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) , as well as antineoplastic activity through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) . The incorporation of a thiophene ring, another versatile heterocycle, is a common strategy in drug discovery to optimize a compound's potency and pharmacokinetic properties . This specific molecular architecture, featuring a thioether linker and a piperidine scaffold, suggests potential for high-affinity interaction with various enzymatic targets. Consequently, this compound is of significant interest for investigating new therapeutic agents, particularly in oncology and inflammatory disease research. It is intended for use in established in vitro and in vivo model systems to elucidate its precise mechanism of action and full pharmacological profile.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS3/c1-11-8-20-15(16-11)21-9-12-2-5-17(6-3-12)14(18)13-4-7-19-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDNWZSVZUYQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, similar thiazole derivatives have shown promising results in inhibiting microbial growth .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer activities. The compound's structural features may enhance its binding affinity to cancer cell targets, potentially leading to effective treatments. Studies have demonstrated that thiazole-linked compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Anticonvulsant Effects

The anticonvulsant properties of thiazole-bearing compounds have been documented extensively. Compounds with similar structures have been tested for their ability to reduce seizure activity in animal models, showing significant protective effects against seizures induced by chemical agents .

To further understand the biological activity of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed. These models assess potential biological activities based on structural similarities with known compounds, suggesting a broad spectrum of possible pharmacological effects .

Synthesis Methodologies

The synthesis of this compound can be approached through various methodologies, including:

  • Multi-step Synthesis : Utilizing established synthetic routes involving thiazole and piperidine derivatives.
  • One-Pot Reactions : Streamlining the synthesis process to enhance yield and reduce time.

These methodologies not only facilitate the production of the compound but also allow for modifications that can optimize its biological activity .

Case Study 1: Antimicrobial Efficacy

In a study examining similar thiazole derivatives, researchers found that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The findings suggest that this compound could be developed as a novel antimicrobial agent.

Case Study 2: Anticancer Screening

A recent investigation into thiazole-based compounds demonstrated that certain analogues exhibited remarkable efficacy against various cancer cell lines (HCT-116, HepG2). The study highlighted the importance of structural modifications in enhancing anticancer activity, indicating that this compound may hold similar promise .

Mechanism of Action

The mechanism of action of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The compound (337.44 g/mol) is lighter than T160-0605 (397.51 g/mol), suggesting better bioavailability but possibly reduced target selectivity.

Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound features several key functional groups:

  • Thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Enhances the compound's binding affinity and pharmacological profile.
  • Thiophenyl group : Contributes to the overall reactivity and potential interactions with biological targets.

The combination of these groups suggests that the compound may exhibit a range of pharmacological effects, influenced by its structural complexity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine rings often exhibit significant antimicrobial properties. For instance:

  • Thiazole derivatives have been documented to show activity against various bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 1.61 µg/mL against specific pathogens .

Antitumor Activity

The compound's structural components may contribute to anticancer activity:

  • Thiazole and thiadiazole derivatives have shown promising results in inhibiting tumor cell growth. Studies indicate that compounds with similar structures can achieve IC50 values comparable to established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The piperidine ring is often associated with neuroactive properties. Compounds with similar structures have been evaluated for their potential as anxiolytics and antidepressants, suggesting that this compound could also influence neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups in the thiazole ring enhances cytotoxicity.
  • Modifications in the piperidine structure can significantly alter binding affinity and selectivity towards biological targets .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through reactions involving thioamides and haloketones under basic conditions.
  • Piperidine Integration : A nucleophilic substitution reaction introduces the piperidine moiety.
  • Final Coupling : The thiophenyl group is attached through a coupling reaction, often catalyzed by bases to enhance yield and purity.

Case Studies

  • Antimicrobial Evaluation : A study on thiazole-based compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that modifications similar to those in our compound could yield potent antimicrobial agents .
  • Antitumor Studies : Research on thiazole-integrated compounds revealed promising anticancer properties, with certain derivatives exhibiting strong cytotoxic effects against various cancer cell lines, highlighting the potential for further development in cancer therapeutics .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, and how do reaction conditions influence yield?

A1. Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of thiophene-3-carbaldehyde derivatives with piperidine intermediates under acidic conditions (e.g., ethanol or methanol as solvents, reflux) .
  • Step 2: Thiol-ene "click" chemistry to introduce the 4-methylthiazole-thioether moiety. For example, reacting a piperidinyl-thiol intermediate with 2-chloro-4-methylthiazole in the presence of a base (e.g., triethylamine) .
  • Purification: Crystallization from ethanol or dimethylformamide (DMF) is critical for removing unreacted starting materials .
    Yield optimization requires precise stoichiometric ratios (1:1 for thiol:halide) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

A2. A combination of 1H/13C NMR and mass spectrometry (MS) is essential:

  • NMR: Distinct signals for the thiophen-3-yl methanone carbonyl (~170–175 ppm in 13C NMR) and piperidine N-methyl groups (~2.5–3.0 ppm in 1H NMR) confirm regiochemistry .
  • MS: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 363.2 g/mol for C15H18N2OS2) and detects impurities like oxidized thioether byproducts .
  • HPLC-PDA (photodiode array) at 254 nm ensures >98% purity, especially for intermediates prone to dimerization .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of derivatives with enhanced bioactivity?

A3.

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., SARS-CoV-2 main protease, estrogen receptors) by modeling interactions between the thiophen-3-yl methanone core and catalytic pockets .
  • QSAR Studies: Correlate electronic parameters (Hammett σ values) of substituents on the 4-methylthiazole ring with observed IC50 values in enzyme inhibition assays .
  • Retrosynthesis AI: Tools like Pistachio or Reaxys identify novel routes for introducing polar groups (e.g., hydroxyl, halogens) to improve solubility without compromising metabolic stability .

Q. Q4. What strategies resolve contradictions in reactivity data during functionalization of the thiophene ring?

A4. Contradictions often arise from competing reaction pathways:

  • Electrophilic Substitution: Thiophene’s electron-rich 3-position favors bromination or nitration, but steric hindrance from the piperidine-thioether group may redirect reactivity to the 2-position. Use low-temperature kinetic control (-20°C) to favor desired products .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of thiophen-3-yl boronic esters requires palladium catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating (100°C, 30 min) to overcome steric bulk .
    Validate intermediates via LC-MS to track side reactions (e.g., dehalogenation or protodeboronation) .

Q. Q5. How can salt formation improve the physicochemical properties of this compound for in vivo studies?

A5.

  • Organic Salts: React with diethylamine or morpholine in propan-2-ol to form water-soluble hydrochloride or sulfate salts, enhancing bioavailability .
  • Inorganic Salts: Use sodium hydroxide or zinc sulfate in aqueous media to stabilize the methanone core against hydrolysis at physiological pH .
  • Characterization: Confirm salt formation via XRD (for crystallinity) and TGA (thermal stability >150°C) .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Derivative Synthesis

Reaction TypeConditionsYield RangeKey Reference
Thioether FormationEtOH, TEA, 60°C, 6 h60–75%
Thiophene BrominationDCM, NBS, 0°C, 2 h45–50%
Suzuki CouplingPd(PPh3)4, DMF/H2O, 100°C, 30 min70–78%
Salt FormationNaOH (aq.), RT, 2 h85–90%

Q. Table 2: Spectral Data for Structural Confirmation

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Thiophen-3-yl carbonyl170.5
Piperidine N-CH2-S3.65 (s, 2H)45.8
4-Methylthiazole S-CH32.45 (s, 3H)18.3

Limitations and Future Directions

  • Stability: The thioether linkage is susceptible to oxidation; recommend storing derivatives under argon at -20°C .
  • Biological Screening: Prioritize derivatives with logP <3.5 (calculated via ChemAxon) to balance membrane permeability and solubility .
  • Mechanistic Studies: Use isotope labeling (e.g., 13C-thiophene) to trace metabolic pathways in hepatocyte models .

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